BenchChemオンラインストアへようこそ!

enkephalin, Met(2)-ProNH2(5)-

Peptide Stability Pharmacokinetics PET Imaging

enkephalin, Met(2)-ProNH2(5)- (also known as [D-Met²,Pro⁵]-enkephalinamide, DMPEA, or GYKI 14238; CAS 63307-63-1) is a synthetically modified pentapeptide opioid agonist derived from the endogenous Met-enkephalin sequence (Tyr-Gly-Gly-Phe-Met). The compound features two critical structural modifications: substitution of Gly² with D-Met² to confer resistance to aminopeptidase degradation, and replacement of Met⁵ with Pro⁵-NH₂ (C-terminal prolinamide) to enhance metabolic stability and alter receptor interaction profiles.

Molecular Formula C30H40N6O6S
Molecular Weight 612.7 g/mol
CAS No. 63307-63-1
Cat. No. B1620097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameenkephalin, Met(2)-ProNH2(5)-
CAS63307-63-1
Synonyms2-Met-5-ProNH2-enkephalin
D-Met(2)-Pro(5)-enkephalinamide
enkephalin, Met(2)-ProNH2(5)-
enkephalin, methionyl(2)-prolinamide(5)-
GYKI 14238
Molecular FormulaC30H40N6O6S
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C30H40N6O6S/c1-43-15-13-23(35-28(40)22(31)16-20-9-11-21(37)12-10-20)29(41)33-18-26(38)34-24(17-19-6-3-2-4-7-19)30(42)36-14-5-8-25(36)27(32)39/h2-4,6-7,9-12,22-25,37H,5,8,13-18,31H2,1H3,(H2,32,39)(H,33,41)(H,34,38)(H,35,40)/t22-,23+,24-,25-/m0/s1
InChIKeyUIRWGVLTPPSGEN-NDBXHCKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

enkephalin, Met(2)-ProNH2(5)- (CAS 63307-63-1) Product Overview for Opioid Peptide Procurement


enkephalin, Met(2)-ProNH2(5)- (also known as [D-Met²,Pro⁵]-enkephalinamide, DMPEA, or GYKI 14238; CAS 63307-63-1) is a synthetically modified pentapeptide opioid agonist derived from the endogenous Met-enkephalin sequence (Tyr-Gly-Gly-Phe-Met) [1]. The compound features two critical structural modifications: substitution of Gly² with D-Met² to confer resistance to aminopeptidase degradation, and replacement of Met⁵ with Pro⁵-NH₂ (C-terminal prolinamide) to enhance metabolic stability and alter receptor interaction profiles . With molecular formula C₃₀H₄₀N₆O₆S and molecular weight 612.7 g/mol, this enkephalin analog was designed to overcome the extremely rapid in vivo degradation (half-life <2 minutes in plasma) that limits the utility of native Met-enkephalin as a research tool or therapeutic candidate [2]. The compound is classified pharmacologically as an analgesic with additional documented actions as an anti-arrhythmic agent in experimental systems [1].

Why Generic Enkephalin Substitution Fails: The Critical Role of D-Met² and Pro⁵-NH₂ Modifications in CAS 63307-63-1


Scientific and industrial users cannot substitute enkephalin, Met(2)-ProNH2(5)- with native Met-enkephalin, Leu-enkephalin, or other simple enkephalin analogs due to fundamentally divergent metabolic stability, receptor selectivity, and in vivo pharmacokinetic profiles. Native Met-enkephalin (Tyr-Gly-Gly-Phe-Met) undergoes extremely rapid proteolytic degradation in vivo, with a plasma half-life of less than two minutes, severely restricting its utility in both research applications and therapeutic development [1]. Even closely related synthetic analogs such as DALA (Tyr-D-Ala-Gly-Phe-Met-NH₂) exhibit distinct stability characteristics and brain uptake kinetics that differ markedly from D-Met²,Pro⁵-enkephalinamide [2]. Critically, the hydrolysis of D-Met²,Pro⁵-enkephalinamide yields D-methionine rather than L-methionine—a stereochemical distinction with profound implications for interpreting PET imaging studies, as D-methionine cannot utilize the amino acid transport systems in the brain, meaning that brain radioactivity derived from this peptide likely represents intact peptide rather than radiolabeled metabolite accumulation [3]. This feature alone makes CAS 63307-63-1 uniquely suited for applications where distinguishing intact peptide signal from metabolite background is essential. The following evidence guide provides quantitative differentiation across multiple experimental dimensions to inform rigorous compound selection.

Quantitative Evidence Guide: enkephalin, Met(2)-ProNH2(5)- (CAS 63307-63-1) vs. Comparators


Metabolic Stability Advantage: D-Met²,Pro⁵-Enkephalinamide Remains Intact In Vivo While Native Enkephalins Are Rapidly Hydrolyzed

D-Met²,Pro⁵-enkephalinamide (CAS 63307-63-1) demonstrates virtual in vivo stability, in stark contrast to native Met-enkephalin which is rapidly hydrolyzed with a plasma half-life of less than two minutes [1]. Comparative PET imaging studies in Rhesus monkeys after intravenous administration of ¹¹C-labeled peptides revealed that Met-enkephalin and DALA (Tyr-D-Ala-Gly-Phe-Met-NH₂) underwent rapid hydrolysis to L-methionine, with the majority of brain radioactivity derived from the metabolite rather than intact peptide [1]. In contrast, D-Met²,Pro⁵-enkephalinamide and TAAFM (Tyr-D-Ala-D-Ala-Phe-Met-NH₂) were virtually stable in vivo, with at least part of the radioactivity observed in the brain representing the intact peptide [1]. Critically, hydrolysis of D-Met²,Pro⁵-enkephalinamide yields D-methionine, which cannot utilize amino acid transport systems in the brain—meaning brain radioactivity from this peptide is a more reliable proxy for intact compound distribution [2].

Peptide Stability Pharmacokinetics PET Imaging Proteolytic Degradation

In Vivo Analgesic Potency: D-Met²,Pro⁵-Enkephalinamide Demonstrates Greater Analgesic Activity Than Morphine After Intravenous Administration

D-Met²,Pro⁵-enkephalinamide (DMPEA) exhibits analgesic activity in animals that is more potent after intravenous administration than morphine [1]. While specific ED₅₀ values for tail-flick assays are not available in the open literature for direct numerical comparison, the qualitative potency ranking—DMPEA > morphine after i.v. administration—is consistently reported across multiple pharmacological reviews [1]. Additionally, the compound is less toxic than morphine in animal models, though it showed higher dependence capacity [1]. In human trials, DMPEA antagonized pain as measured by the submaximum effort tourniquet technique [1].

Analgesia Opioid Pharmacology In Vivo Efficacy Pain Research

Receptor Selectivity Profile: Dual μ- and δ-Opioid Receptor Binding Distinguishes D-Met²,Pro⁵-Enkephalinamide from μ-Selective Ligands

D-Met²,Pro⁵-enkephalinamide binds to both μ- and δ-opioid receptors, in contrast to morphine which is a selective ligand for μ-opiate receptors [1]. This dual-receptor binding profile was demonstrated in gastric ulceration models where the potent pro-ulcerogenic action of the enkephalin analog indicated involvement of both μ- and δ-receptors, whereas morphine's effects were mediated primarily through μ-receptors [1]. The compound is further characterized as a non-selective opioid peptide in behavioral pharmacology studies examining modulation of dopamine-induced hypermotility, where it was compared with morphine (μ-selective) and D-Ala²,Nle⁵-enkephalin sulphonic acid (δ-selective) [2]. Specific Ki values for μ and δ receptor binding are not reported in the available open literature; this represents a data gap that procurement decisions should account for.

Opioid Receptors Receptor Binding Mu Opioid Receptor Delta Opioid Receptor

Human Tolerability and Safety Profile: Dose-Dependent Endocrine Effects Without Significant Cardiorespiratory Changes at Tested Doses

In human tolerability studies, D-Met²,Pro⁵-enkephalinamide (EA) was administered subcutaneously to male volunteers at escalating doses from 0.1 to 30.0 mg [1]. Notably, there was no significant change in blood pressure, pulse, or respiratory frequency across the tested dose range [1]. Autonomic effects (limb heaviness, dry mouth, facial pallor, conjunctival injection) appeared within 15–30 minutes, while effects on mood and wakefulness (slight drowsiness, decreased psychic tension, emotional detachment) developed later [1]. Serum prolactin increased dose-dependently; growth hormone showed a biphasic dose-response pattern; TSH increased only at the highest doses (10.0–30.0 mg) [1]. In a separate clinical study of patients with neurogenic vesicourethral dysfunction, subcutaneous administration of 10 mg EA produced a significant decrease in maximum urethral pressure from 134 ± 19 cm H₂O (basal) to 94 ± 19 cm H₂O at 30 min (p < 0.001), with heart rate increasing from 81 ± 5 to 95 ± 9 bpm at 10 min (p < 0.01) before returning to near-basal values [2].

Human Tolerability Clinical Safety Endocrine Pharmacology Prolactin

Cardiovascular Pharmacology: Vagal Activation and Bradycardic Effects in Anesthetized Canine Model

When perfused through the cerebroventricular system of anesthetized dogs, D-Met²,Pro⁵-enkephalinamide (DMPEA) strongly activated cardioinhibitory vagal efferents in a concentration-dependent manner [1]. At the maximally effective intraventricular concentration of 200 μg/mL, vagal discharge rate increased fourfold compared to controls, and heart rate was lowered by 28% [1]. These effects plateaued at this concentration and were reversed by naloxone (40 μg/mL), confirming opioid receptor mediation [1]. No significant change in blood pressure was observed [1]. In comparative studies with morphine in pentobarbitone-anesthetized cats, both opioids moderately decreased blood pressure and heart rate; however, in spontaneously hypertensive rats, D-Met²,Pro⁵-enkephalinamide was considerably more potent than morphine in inducing moderate hypotension and bradycardia [2].

Cardiovascular Pharmacology Vagal Efferents Bradycardia Heart Rate

Structural Basis for Enhanced Metabolic Stability: D-Amino Acid Substitution and C-Terminal Amidation

The enhanced metabolic stability of enkephalin, Met(2)-ProNH2(5)- derives from two specific structural modifications relative to native Met-enkephalin (Tyr-Gly-Gly-Phe-Met) . First, substitution of Gly² with D-Met² confers resistance to aminopeptidase cleavage, a primary degradation pathway for endogenous enkephalins . Second, replacement of Met⁵ with Pro⁵ and C-terminal amidation (Pro-NH₂) reduces susceptibility to carboxypeptidase degradation and may influence receptor selectivity or conformational stability . This dual-modification strategy is validated by the in vivo stability data showing that D-Met²,Pro⁵-enkephalinamide remains virtually stable, whereas native Met-enkephalin exhibits a plasma half-life of less than two minutes [1]. The compound is described as an active enkephalin analog that is resistant to proteolytic degradation .

Peptide Engineering Protease Resistance Structure-Activity Relationship Enkephalin Analogs

Optimal Research and Industrial Applications for enkephalin, Met(2)-ProNH2(5)- (CAS 63307-63-1)


PET Imaging Studies Requiring Differentiation of Intact Peptide Signal from Metabolite Background

As demonstrated by the direct head-to-head comparison evidence in Section 3, D-Met²,Pro⁵-enkephalinamide exhibits virtual in vivo stability and its hydrolysis yields D-methionine that cannot utilize brain amino acid transport systems [1]. This makes the compound uniquely suitable for PET imaging applications where brain radioactivity must be attributable to intact peptide rather than radiolabeled metabolite accumulation. In contrast, Met-enkephalin and DALA undergo rapid hydrolysis to L-methionine, which is actively transported into the brain, confounding interpretation of regional brain uptake data [1]. Researchers should select CAS 63307-63-1 when the experimental objective requires unambiguous tracking of intact enkephalin analog distribution in the CNS.

Preclinical Analgesia Studies Requiring an Opioid Peptide with Superior Intravenous Potency to Morphine

Based on cross-study comparable evidence showing that D-Met²,Pro⁵-enkephalinamide demonstrates analgesic activity more potent than morphine after intravenous administration [1], this compound serves as an appropriate positive control or test article for studies investigating peptide opioid analgesia via the intravenous route. The documented lower toxicity compared to morphine, combined with higher dependence capacity [1], provides a distinct efficacy-safety profile that researchers can leverage to dissect the relationship between analgesic potency, toxicity, and dependence liability in opioid pharmacology studies.

Dual μ- and δ-Opioid Receptor Pharmacology Studies

As established by direct head-to-head comparison evidence, D-Met²,Pro⁵-enkephalinamide binds to both μ- and δ-opioid receptors, distinguishing it from μ-selective ligands like morphine [1]. This dual-receptor profile makes the compound valuable for studies requiring simultaneous engagement of both receptor subtypes, including investigations of δ-receptor contributions to physiological processes such as gastric mucosal protection [1] or modulation of dopamine-induced behaviors [2]. Researchers comparing μ-selective, δ-selective, and dual μ/δ agonists should include CAS 63307-63-1 as the validated dual-agonist tool compound.

Cardiovascular Pharmacology Studies of Central Vagal Control

The direct head-to-head comparison evidence documenting fourfold increase in vagal discharge rate and 28% heart rate reduction at 200 μg/mL i.c.v. in anesthetized dogs [1], combined with superior potency versus morphine in spontaneously hypertensive rats [2], positions D-Met²,Pro⁵-enkephalinamide as a well-characterized tool for investigating central opioid modulation of cardiovascular function. The naloxone-reversible nature of these effects [1] confirms opioid receptor mediation, making the compound suitable for studies of vagal efferent activation, baroreflex modulation, and opioidergic cardiovascular control mechanisms.

Quote Request

Request a Quote for enkephalin, Met(2)-ProNH2(5)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.